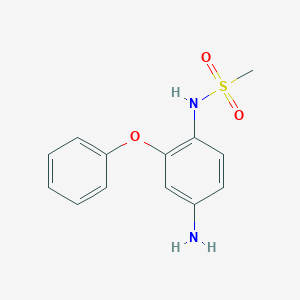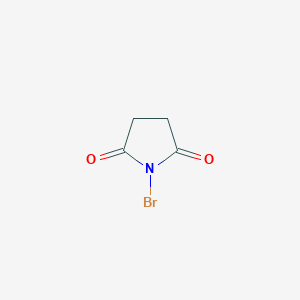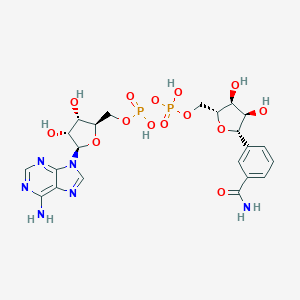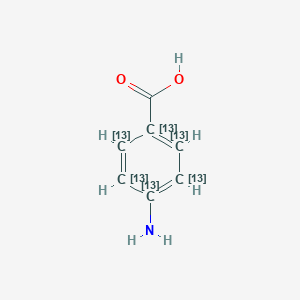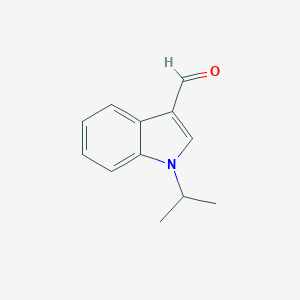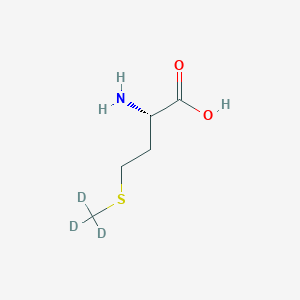
L-蛋氨酸-甲基-d3
概述
描述
L-甲硫氨酸-d3 是一种氘标记的 L-甲硫氨酸,L-甲硫氨酸是人类生长发育必不可少的氨基酸。 它主要用作内标,用于气相色谱 (GC) 或液相色谱-质谱 (LC-MS) 定量分析 L-甲硫氨酸 。 L-甲硫氨酸本身在各种代谢过程中起着至关重要的作用,包括蛋白质和其他重要生物分子的合成 .
科学研究应用
L-甲硫氨酸-d3 具有广泛的科学研究应用,包括:
作用机制
L-甲硫氨酸-d3 通过各种机制发挥作用,包括:
生化分析
Biochemical Properties
L-Methionine-methyl-D3 plays a crucial role in various biochemical reactions. It is catabolized by the enzyme methionine adenosyltransferase 2A (MAT2A), yielding the universal methyl donor S-adenosyl-L-methionine (SAM) . This interaction between L-Methionine-methyl-D3 and MAT2A is a key step in the methionine cycle, a critical biochemical pathway involved in a wide range of cellular processes .
Cellular Effects
L-Methionine-methyl-D3 has profound effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of purines and pyrimidines, polyamine synthesis, and glutathione production . These processes are essential for cell growth, DNA replication, and protection against oxidative stress .
Molecular Mechanism
At the molecular level, L-Methionine-methyl-D3 exerts its effects through its conversion to SAM. SAM acts as a methyl donor in a variety of methylation reactions, influencing gene expression, protein function, and lipid metabolism . The binding interactions of L-Methionine-methyl-D3 with MAT2A and the subsequent production of SAM illustrate its molecular mechanism of action .
Metabolic Pathways
L-Methionine-methyl-D3 is involved in the methionine cycle, a key metabolic pathway. It interacts with the enzyme MAT2A and is converted into SAM, which then participates in various methylation reactions . This could influence metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
L-甲硫氨酸-d3 是通过将氘(一种稳定的氢同位素)掺入 L-甲硫氨酸分子中合成的。氘原子取代了 L-甲硫氨酸中甲基上的氢原子。 此过程通常涉及在受控条件下使用氘标记试剂和溶剂,以确保选择性掺入氘 .
工业生产方法
L-甲硫氨酸-d3 的工业生产采用基因工程大肠杆菌进行微生物发酵。通过调节培养基成分和发酵条件(例如 pH 值、温度和搅拌速度)优化发酵过程。 这种方法可以大规模生产高纯度、高产率的 L-甲硫氨酸-d3 .
化学反应分析
反应类型
L-甲硫氨酸-d3 会发生各种化学反应,包括:
氧化: L-甲硫氨酸-d3 可以被氧化生成甲硫氨酸亚砜和甲硫氨酸砜。
还原: 还原反应可以将甲硫氨酸亚砜还原回甲硫氨酸。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,以及二硫苏糖醇等还原剂用于还原。 这些反应通常在温和条件下进行,以保持氘标记化合物的完整性 .
主要生成物
相似化合物的比较
L-甲硫氨酸-d3 由于其氘标记而独一无二,这在分析应用中具有独特的优势。类似的化合物包括:
L-甲硫氨酸: L-甲硫氨酸的非氘标记形式,也是一种具有类似代谢作用的必需氨基酸.
L-甲硫氨酸-(甲基-d3): 另一种氘标记的 L-甲硫氨酸形式,其中氘原子专门掺入甲基中.
属性
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-53-2 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Methionine-methyl-D3 help researchers study biological methylation reactions?
A: L-Methionine-methyl-D3 serves as a valuable tracer in studying methylation reactions. As a derivative of L-Methionine, a common methyl donor in biological systems, it carries three deuterium atoms (D3) on its methyl group. When L-Methionine-methyl-D3 is introduced into a biological system, enzymes involved in methylation may utilize it, leading to the incorporation of the deuterium-labeled methyl group into the product molecules. This incorporation allows researchers to track the fate of the methyl group and deduce the mechanisms of various methylation pathways. [, , , , , ]
Q2: Can you provide specific examples of how L-Methionine-methyl-D3 has been used to elucidate biosynthetic pathways?
A: L-Methionine-methyl-D3 has played a crucial role in unraveling the biosynthesis of cyclopropane fatty acids in Lactobacillus plantarum [, ]. Researchers demonstrated that the deuterium label from L-Methionine-methyl-D3 was incorporated exclusively at the methylene group of the cyclopropane ring, confirming its role as the methyl donor in this pathway. Moreover, manipulating the pH during these experiments revealed a pH-dependent deuterium exchange, offering insights into the mechanism of cyclopropane fatty acid biosynthesis. [, ]
Q3: What analytical techniques are employed to detect and quantify L-Methionine-methyl-D3 and its metabolites?
A: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to analyze L-Methionine-methyl-D3 and its labeled metabolites. For instance, in the study on arsenic biomethylation, a specialized hydride generation-gas chromatography-mass spectrometry (HG-GC-MS) system enabled researchers to definitively prove the incorporation of the CD3 label from L-Methionine-methyl-D3 into the produced arsenicals. [] This technique allows for the separation and identification of different arsenic species based on their mass-to-charge ratios, providing valuable insights into the metabolic fate of arsenic in the presence of L-Methionine-methyl-D3.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B139943.png)
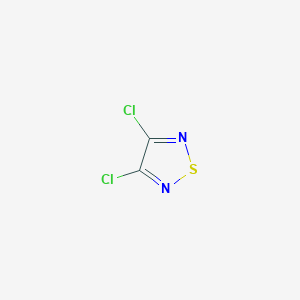



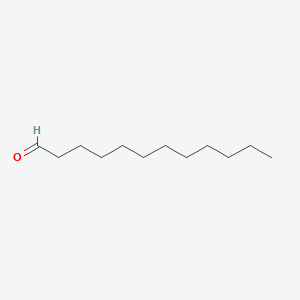
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
